molecular formula C26H30N4O6S2 B13756989 Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate CAS No. 53222-02-9

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate

Cat. No.: B13756989
CAS No.: 53222-02-9
M. Wt: 558.7 g/mol
InChI Key: WDYGVEFKSVEXFD-UHFFFAOYSA-N
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Description

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a synthetic acridine derivative featuring a butylsulfonamido-substituted aniline moiety, an acetamide group at the 3-position of the acridine core, and a methanesulfonate counterion. Acridine derivatives are historically significant for their intercalation into DNA and inhibition of topoisomerases, making them candidates for antimicrobial and anticancer applications .

Properties

CAS No.

53222-02-9

Molecular Formula

C26H30N4O6S2

Molecular Weight

558.7 g/mol

IUPAC Name

N-[9-[4-(butylsulfonylamino)phenyl]imino-10H-acridin-10-ium-3-yl]acetamide;methanesulfonate

InChI

InChI=1S/C25H26N4O3S.CH4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25;1-5(2,3)4/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28);1H3,(H,2,3,4)

InChI Key

WDYGVEFKSVEXFD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)NC(=O)C)[NH2+]C4=CC=CC=C42.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the acridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butylsulfonamido group: This is achieved through a nucleophilic substitution reaction where a butylsulfonyl chloride reacts with an aniline derivative.

    Coupling of the acridine and butylsulfonamido moieties: This step involves the formation of an amide bond between the acridine core and the butylsulfonamido group.

    Methanesulfonate formation: The final step involves the reaction of the intermediate compound with methanesulfonic acid to form the methanesulfonate salt.

Chemical Reactions Analysis

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. The butylsulfonamido group enhances the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in the sulfonamide alkyl chain length and substituents on the acridine core. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
Acetamide, N-(9-((4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methanesulfonate Methyl C23H24N4O6S2 540.64 Water-soluble; mutagenic (mouse LD10: 19 mg/kg, ip)
Acetamide, N-(9-(p-(ethylsulfonamido)anilino)acridin-3-yl)-, methanesulfonate Ethyl C24H26N4O6S2 554.67 Moderate lipophilicity; data limited
Target Compound: Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate Butyl C25H28N4O6S2 (inferred) ~568.70 (est.) High lipophilicity; uncharacterized toxicity
1-Heptanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride Heptyl C30H38ClN5O7S2 696.29 Very lipophilic; modified with methoxy group

Key Observations :

  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → heptyl) correlates with higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Toxicity : The methyl analog exhibits significant toxicity (intraperitoneal LD10: 19 mg/kg in mice) and mutagenicity, likely due to metabolic release of toxic sulfonic byproducts .
  • Functional Modifications : The heptyl derivative in includes a methoxy group, which may alter DNA-binding affinity compared to unsubstituted analogs.
DNA Intercalation and Topoisomerase Inhibition

Acridine derivatives typically act via DNA intercalation, disrupting replication and transcription. The sulfonamido group in these compounds may enhance binding to topoisomerase II, as seen in methyl and ethyl analogs . However, bulky substituents (e.g., butyl, heptyl) could sterically hinder intercalation, shifting the mechanism toward alternative targets.

Comparison with BRACO-19 ()

BRACO-19 (N-{9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl}-3-pyrrolidin-1-ylpropanamide) represents a structurally distinct acridine derivative. Unlike the sulfonamido-containing compounds, BRACO-19 features dimethylamino and pyrrolidinyl groups, enabling selective stabilization of G-quadruplex DNA structures—a mechanism absent in the sulfonamido series .

Biological Activity

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H30N4O6S2C_{26}H_{30}N_{4}O_{6}S_{2}. The compound features an acridine backbone substituted with a butylsulfonamide group, which is critical for its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes and receptors in biological systems. For instance, studies have highlighted its potential as an inhibitor of carbonic anhydrase isoforms, which are important in various physiological processes including pH regulation and ion transport .

Biological Activity Overview

  • Antitumor Activity :
    • In vitro studies have demonstrated that compounds similar to Acetamide can inhibit the growth of cancer cell lines such as MDA-MB-231 and HT-29. These effects are often attributed to the modulation of tumor microenvironment acidity through inhibition of carbonic anhydrase .
  • Urease Inhibition :
    • The compound has shown significant urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria. The IC50 values for related acetamide-sulfonamide structures have been reported to be around 9.95 µM, indicating potent activity .
  • Cell Viability Studies :
    • A study evaluating the viability of cancer cells under hypoxic conditions revealed that certain derivatives of sulfonamide exhibited reduced cell viability, suggesting potential applications in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (µM)Reference
Antitumor (CA IX Inhibition)MDA-MB-23151.6 - 99.6
Urease InhibitionUrease-producing bacteria9.95
Cell ViabilityHT-29Not specified

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on various sulfonamide derivatives demonstrated that modifications in the side chains significantly influenced their antitumor properties. The most effective compounds were noted to reduce tumor cell viability effectively, showcasing the importance of structural optimization in drug design .
  • Urease Inhibition Analysis :
    In a comparative analysis of urease inhibitors, it was found that acetamide-sulfonamide scaffolds exhibited superior activity compared to traditional inhibitors like acetazolamide. This highlights the potential of these compounds in treating infections linked to urease activity .

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